

Application Note: Formulation of Photocurable Resins with 4,4'-Bis(dimethylamino)benzil

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Compound of Interest

Compound Name: **4,4'-Bis(dimethylamino)benzil**

Cat. No.: **B093422**

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Introduction: The Role of 4,4'-Bis(dimethylamino)benzil in Radical Photopolymerization

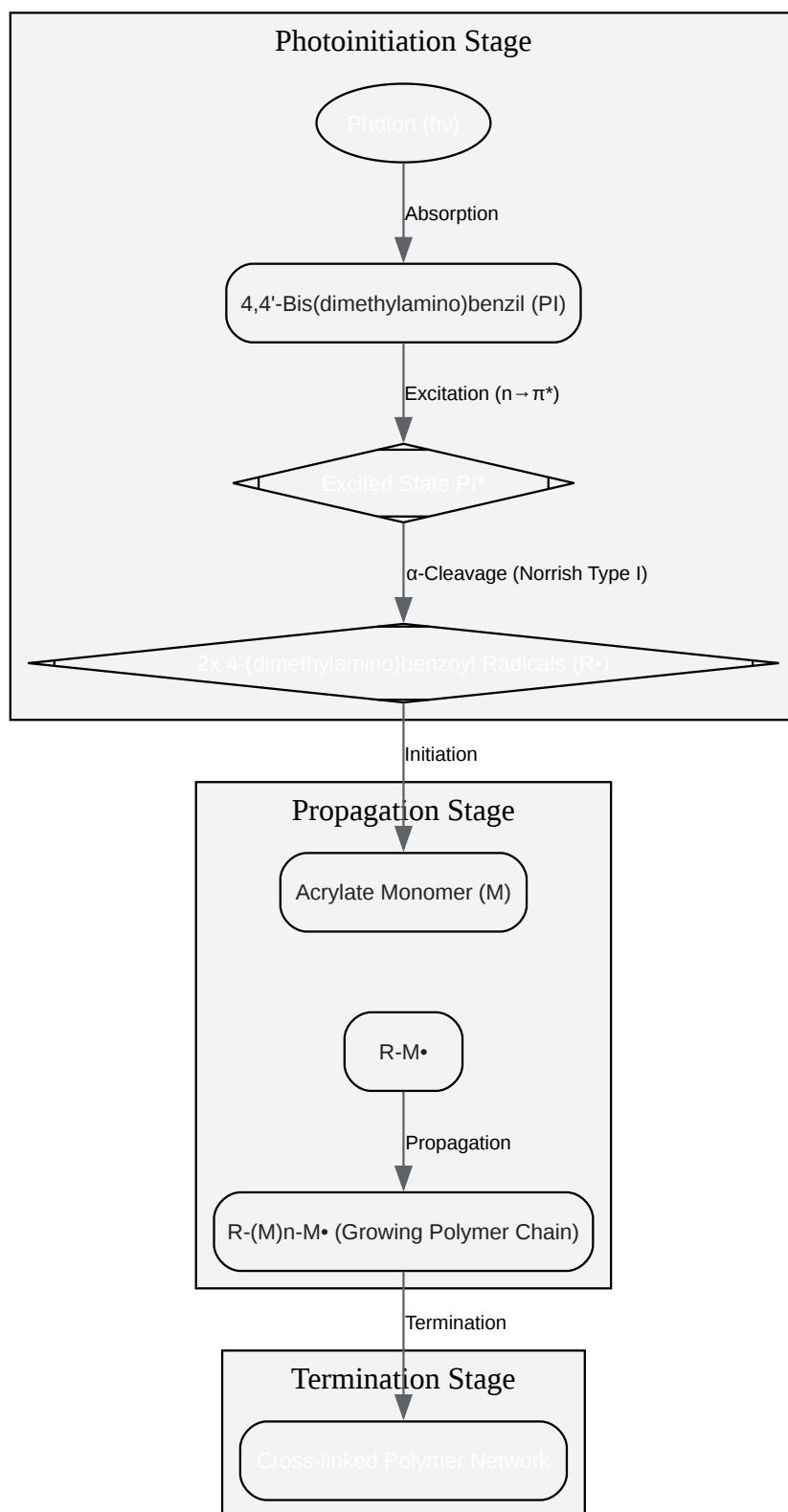
4,4'-Bis(dimethylamino)benzil is an α -diketone compound designed to function as a highly efficient photoinitiator for free-radical polymerization. Structurally, it belongs to the benzil family of molecules, which are well-established as Type I photoinitiators. Upon exposure to ultraviolet (UV) light, these molecules undergo a characteristic homolytic cleavage, known as a Norrish Type I reaction, to generate two primary free radicals.^{[1][2]} This direct generation of initiating species from a single molecule (unimolecular cleavage) makes Type I initiators highly efficient and suitable for a wide range of applications, including coatings, inks, adhesives, and additive manufacturing.^[3]

The key feature of **4,4'-Bis(dimethylamino)benzil** is the presence of two electron-donating dimethylamino groups at the para positions of the phenyl rings. These substituents are known to red-shift the absorption spectrum of the chromophore, potentially allowing for initiation with longer wavelength UV-A (320-400 nm) or even near-visible light sources, such as 395 nm or 405 nm LEDs. This is particularly advantageous for curing thicker samples and pigmented systems where light penetration is a concern. This application note provides a comprehensive guide to the mechanism, formulation, and practical application of **4,4'-Bis(dimethylamino)benzil** in acrylate-based photocurable resins.

Mechanism of Photoinitiation: Norrish Type I α -Cleavage

The initiation process is predicated on the principles of carbonyl photochemistry. **4,4'-Bis(dimethylamino)benzil** absorbs a photon of appropriate energy, which elevates it from its ground state (S_0) to an excited singlet state (S_1). It can then undergo intersystem crossing to a more stable triplet state (T_1). From either excited state, the molecule undergoes the critical α -cleavage (Norrish Type I reaction) at the C-C bond between the two carbonyl groups.^[4]

This cleavage event results in the formation of two 4-(dimethylamino)benzoyl radicals. These primary radicals are the active species that initiate polymerization by attacking the carbon-carbon double bonds of monomer and oligomer molecules (e.g., acrylates), starting the chain-growth reaction that leads to the formation of a cross-linked polymer network.

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of Norrish Type I Photoinitiation.

Protocol 1: Formulation of a Standard UV-Curable Acrylate Resin

This protocol describes the preparation of a model UV-curable formulation for general-purpose coatings or 3D printing applications. The components are selected to provide a balance of flexibility, hardness, and cure speed.

3.1 Materials and Equipment

Component	Function	Example	Typical Concentration (wt%)
Photoinitiator	Light absorption and radical generation	4,4'-Bis(dimethylamino)benzil	0.5 - 2.0%
Oligomer	Provides core properties (flexibility, toughness)	Urethane Diacrylate (UDA)	40 - 60%
Monomer	Reactive diluent, adjusts viscosity, cross-linker	Isobornyl Acrylate (IBOA)	20 - 40%
Multifunctional Monomer	Increases cross-link density and hardness	Trimethylolpropane Triacrylate (TMPTA)	10 - 20%
Stabilizer	Inhibits premature polymerization	MEHQ (Monomethyl ether hydroquinone)	100 - 200 ppm (often pre-included in monomers)

- Equipment: Magnetic stirrer and stir bar, amber glass vials or light-blocking container, precision balance, disposable pipettes.

3.2 Step-by-Step Formulation Procedure

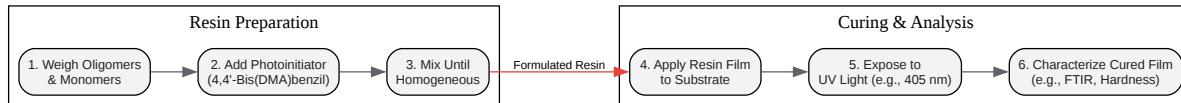
- Preparation: Ensure all work is performed under subdued, yellow, or UV-filtered light to prevent premature curing.
- Weighing: Accurately weigh the oligomer and monomer(s) into an amber glass vial.
- Mixing: Place the vial on a magnetic stirrer and begin mixing at a moderate speed until the solution is homogeneous.
- Photoinitiator Addition: While stirring, slowly add the weighed amount of **4,4'-Bis(dimethylamino)benzil** powder to the resin mixture. Continue stirring until the photoinitiator is completely dissolved. Gentle warming (to ~40-50°C) may be required to facilitate dissolution, but avoid excessive heat.
- Degassing: Once fully dissolved, allow the mixture to sit for several hours or use a low-speed centrifuge to remove any entrapped air bubbles.

Protocol 2: UV Curing and Characterization

This protocol outlines the procedure for curing the formulated resin and evaluating its degree of conversion using Fourier-Transform Infrared (FTIR) spectroscopy.

4.1 UV Curing Procedure

- Substrate Preparation: Clean the substrate (e.g., glass slide, metal panel) with isopropyl alcohol to ensure it is free of contaminants.
- Application: Apply a thin film of the formulated resin onto the substrate using a film applicator or drawdown bar to achieve a consistent thickness (e.g., 50 µm).
- UV Exposure: Place the coated substrate under a UV LED lamp. For **4,4'-Bis(dimethylamino)benzil**, a lamp with a peak wavelength of 395 nm or 405 nm is recommended.^{[5][6]} Expose the sample for a predetermined duration. Curing time will depend on lamp intensity, film thickness, and initiator concentration.



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Figure 2: Experimental Workflow for Resin Formulation and Curing.

4.2 Characterization: Degree of Conversion (DC) by FTIR-ATR

The degree of conversion is a critical measure of curing efficiency. It is determined by monitoring the decrease in the absorption band corresponding to the acrylate C=C double bond ($\sim 1635 \text{ cm}^{-1}$).

- Acquire Uncured Spectrum: Place a small drop of the liquid resin on the ATR crystal of the FTIR spectrometer and record the spectrum. This is the baseline (0% conversion).
- Cure Sample: Cure a separate film of the resin as described in section 4.1.
- Acquire Cured Spectrum: Press the cured film firmly onto the ATR crystal and record the spectrum.
- Calculation: The degree of conversion is calculated using the following formula, comparing the peak area of the acrylate C=C bond against an internal standard peak that does not change during polymerization (e.g., the C=O ester peak at $\sim 1720 \text{ cm}^{-1}$).[7][8]

$$\text{DC (\%)} = [1 - (\text{Area of C=C)cured} / \text{Area of C=O)cured) / (\text{Area of C=C)uncured} / \text{Area of C=O)uncured })] \times 100$$

4.3 Representative Performance Data

The following table presents hypothetical yet typical data for an acrylate resin cured with 1.0 wt% **4,4'-Bis(dimethylamino)benzil** under a 405 nm LED light source (Intensity: 200 mW/cm²).

Exposure Time (seconds)	Degree of Conversion (DC%)	Film Hardness (Pencil)
2	65%	HB
5	82%	F
10	91%	H
20	>95%	2H

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat when handling the photoinitiator and resin components.
- Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.
- UV Radiation: Never look directly at the UV light source. Ensure the UV curing system is properly shielded to prevent skin and eye exposure.
- Storage: Store **4,4'-Bis(dimethylamino)benzil** in a cool, dry, dark place away from incompatible materials. Keep resin formulations in opaque or amber containers.

Review the Safety Data Sheet (SDS) for **4,4'-Bis(dimethylamino)benzil** and all other resin components before use.

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